molecular formula C16H15ClFNOS B2503221 N-[(3-chloro-4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide CAS No. 1252918-21-0

N-[(3-chloro-4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Cat. No.: B2503221
CAS No.: 1252918-21-0
M. Wt: 323.81
InChI Key: VICDMARLZYLFSD-UHFFFAOYSA-N
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Description

N-[(3-Chloro-4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a chemical compound of interest in medicinal chemistry and drug discovery research. This molecule features a 4,5,6,7-tetrahydrobenzothiophene core, a scaffold that is structurally related to benzothiophene carboxamide derivatives investigated for their potential as therapeutic agents . The compound incorporates a 3-chloro-4-fluorobenzyl group attached to the carboxamide function, a substitution pattern that is commonly explored in structure-activity relationship (SAR) studies to optimize the physicochemical and binding properties of drug candidates . While specific pharmacological data for this exact molecule is limited in the public domain, its structural framework is consistent with compounds studied for modulating various biological targets. Researchers utilize such specialized scaffolds to develop novel chemical probes, aiming to understand complex biological pathways and identify potential lead compounds. This product is intended for research applications in a controlled laboratory environment and is strictly designated For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNOS/c17-12-7-10(5-6-13(12)18)9-19-16(20)15-8-11-3-1-2-4-14(11)21-15/h5-8H,1-4,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICDMARLZYLFSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)C(=O)NCC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The most widely reported method involves the acylation of 4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride with (3-chloro-4-fluorophenyl)methylamine. This two-step process begins with the synthesis of the acyl chloride intermediate through thionation of the corresponding carboxylic acid using thionyl chloride ($$ \text{SOCl}2 $$) or phosphorus pentachloride ($$ \text{PCl}5 $$). The acyl chloride is then reacted with the amine in a polar aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under inert conditions.

Critical Parameters :

  • Temperature : Optimal yields (78–85%) are achieved at 0–5°C to minimize side reactions.
  • Base Selection : Triethylamine ($$ \text{Et}_3\text{N} $$) or $$ N,N $$-diisopropylethylamine ($$ \text{DIPEA} $$) neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.

Industrial-Scale Adaptations

For large-scale synthesis, continuous flow reactors replace batch processes to enhance heat dissipation and reduce reaction times. A representative protocol uses a microreactor system at 50°C with a residence time of 15 minutes, achieving 89% yield.

Table 1: Classical Acylation Optimization Data

Parameter Small-Scale Yield (%) Industrial-Scale Yield (%)
Temperature 78 (0°C) 89 (50°C)
Solvent THF Dichloromethane
Catalyst None None
Reaction Time 4 hours 15 minutes

Palladium-Catalyzed Carbonylative Approaches

Direct Carbonylation of Halogenated Intermediates

Palladium-catalyzed carbonylation offers a one-pot alternative for synthesizing the benzothiophene core and carboxamide group simultaneously. This method employs iodobenzothiophene precursors, carbon monoxide ($$ \text{CO} $$), and (3-chloro-4-fluorophenyl)methylamine under high-pressure conditions.

Reaction Scheme :
$$
\text{C}{10}\text{H}{11}\text{SI} + \text{CO} + \text{C}7\text{H}6\text{ClFNH}2 \xrightarrow{\text{PdI}2, \text{KI}} \text{N-[(3-Chloro-4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide}
$$
Conditions :

  • Catalyst System : $$ \text{PdI}_2 $$ (2 mol%) with $$ \text{KI} $$ (10:1 molar ratio).
  • Pressure : 40 atm $$ \text{CO} $$/air mixture.
  • Solvent : Acetonitrile or methanol at 80–100°C.

Advantages and Limitations

This method achieves 55–82% yields and eliminates the need for pre-formed acyl chlorides. However, it requires specialized equipment for high-pressure reactions and exhibits sensitivity to moisture.

Table 2: Palladium-Catalyzed Method Performance

Substrate Yield (%) Purity (%) Byproducts
Iodo-benzothiophene 82 98 <2% Dehalogenated species
Bromo-benzothiophene 67 95 5% Amine oxidation

Radical-Promoted Heterocyclodehydration

Synthesis via 2-Mercaptophenyl Precursors

A novel approach involves radical-initiated cyclization of 1-(2-mercaptophenyl)-2-yn-1-ols to form the benzothiophene ring, followed by amidation. This method is advantageous for introducing substituents on the benzothiophene core.

Stepwise Procedure :

  • Cyclization : React 1-(2-mercaptophenyl)-2-yn-1-ol with azobisisobutyronitrile ($$ \text{AIBN} $$) in ethanol at 80°C to form 4,5,6,7-tetrahydro-1-benzothiophene.
  • Amidation : Couple the benzothiophene intermediate with (3-chloro-4-fluorophenyl)methylamine using $$ N,N' $$-dicyclohexylcarbodiimide ($$ \text{DCC} $$).

Yield : 49–72%, depending on the radical initiator and solvent.

Mechanistic Insights

The radical pathway proceeds via a thiyl radical intermediate, which abstracts a hydrogen atom to initiate cyclization. This method tolerates electron-withdrawing groups on the phenyl ring but is less efficient for sterically hindered amines.

Comparative Analysis of Methods

Table 3: Method Comparison for this compound Synthesis

Method Yield (%) Purity (%) Scalability Cost Efficiency
Classical Acylation 78–89 95–98 High Moderate
Pd-Catalyzed 55–82 90–98 Moderate Low
Radical Cyclization 49–72 85–92 Low High

Chemical Reactions Analysis

N-[(3-chloro-4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction can reduce the carboxamide group to an amine.

    Substitution: The aromatic ring in the compound can undergo electrophilic aromatic substitution reactions. For example, nitration can be carried out using a mixture of nitric acid and sulfuric acid to introduce nitro groups onto the aromatic ring.

Common reagents and conditions used in these reactions vary depending on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are typically carried out in anhydrous solvents under inert atmosphere.

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated that compounds similar to N-[(3-chloro-4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide exhibit promising anticancer activity. For instance, a related compound was evaluated by the National Cancer Institute (NCI) and showed significant antitumor effects against various human cancer cell lines. The compound's mechanism of action involves the inhibition of specific pathways crucial for cancer cell proliferation and survival .

Case Study: NCI Evaluation

  • Compound : 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione
  • Findings : High levels of antimitotic activity were observed with mean GI50/TGI values of 15.72/50.68 μM against tested human tumor cells .

Pharmacological Studies

The compound's structure suggests potential interactions with various biological targets. Its design allows for modifications that can enhance its binding affinity to target proteins involved in disease mechanisms.

Pharmacodynamics and Pharmacokinetics

Research indicates that derivatives of this compound can be optimized for better drug-like properties. Parameters such as solubility, permeability, and metabolic stability are critical in evaluating its potential as a therapeutic agent .

Synthetic Methodologies

Innovative synthetic routes have been developed to produce this compound effectively. These methods involve multi-step synthesis that ensures high purity and yield.

Synthesis Overview

A detailed synthesis pathway includes:

  • Starting Materials : Utilizing readily available precursors.
  • Reagents : Employing specific catalysts to facilitate reactions.
  • Purification : Techniques such as crystallization and chromatography to isolate the final product .

Potential for Neurological Applications

Preliminary studies suggest that compounds with similar structures may have implications in treating neurological disorders due to their ability to modulate neurotransmitter systems. This could position this compound as a candidate for further research in neuropharmacology.

Toxicological Assessments

Understanding the safety profile of this compound is essential for its development as a pharmaceutical agent. Toxicological studies are necessary to evaluate the compound's effects on various biological systems and its potential side effects.

Safety Profile Analysis

Research has indicated low toxicity levels in preliminary assessments, but comprehensive studies are required to establish safe dosage ranges and identify any adverse effects .

Mechanism of Action

The mechanism of action of N-[(3-chloro-4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, the compound may interfere with signaling pathways that regulate cell proliferation and survival, resulting in anticancer activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of benzothiophene carboxamides and related heterocyclic derivatives. Below is a detailed comparison with structurally and functionally related compounds, based on substituent variations, physicochemical properties, and reported biological activities.

Table 1: Structural and Functional Comparison of Benzothiophene Carboxamide Derivatives

Compound Name Core Structure Key Substituents Biological Activity/Notes Reference
N-[(3-Chloro-4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide 4,5,6,7-Tetrahydro-1-benzothiophene - 2-Carboxamide
- (3-Chloro-4-fluorophenyl)methyl
Structural data suggests potential kinase or antimicrobial targeting (inferred from analogs)
N-(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide 4,5,6,7-Tetrahydro-1-benzothiophene - 3-Carbamoyl
- 6-Methyl
- 3-(2-Chlorophenyl)-5-methylisoxazole
Enhanced lipophilicity due to methyl and chlorophenyl groups; potential CNS activity
N-[4-(Difluoromethoxy)phenyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide 4,5,6,7-Tetrahydro-1-benzothiophene - 2-Carboxamide
- 4-(Difluoromethoxy)phenyl
- 5-Methyl
Difluoromethoxy group improves metabolic stability; may target inflammatory pathways
N-(2-Chlorophenyl)methyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide 4,5,6,7-Tetrahydro-1,3-benzothiazole - 2-(4-Methoxybenzamido)
- (2-Chlorophenyl)methyl
Dual benzothiazole-carboxamide scaffold; possible dual kinase/enzyme inhibition
N-(4-Methylphenyl)-2-{[(E)-4-methylphenyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 4,5,6,7-Tetrahydro-1-benzothiophene - 3-Carboxamide
- Schiff base (4-methylphenylmethylene)
- 4-Methylphenyl
Demonstrated antibacterial and antifungal activity; Schiff base enhances metal-binding capacity

Key Observations from Comparison

Replacing this with 4,5,6,7-tetrahydro-1,3-benzothiazole (e.g., in ) introduces an additional nitrogen atom, which may enhance hydrogen-bonding interactions .

Comparable 2-chlorophenyl or 4-(difluoromethoxy)phenyl groups in analogs () balance lipophilicity and metabolic resistance . Methyl and Methoxy Groups: Substituents like 5-methyl () or 4-methoxy () enhance solubility and modulate electronic effects, which can influence bioavailability .

Biological Activity Trends: Analogs with Schiff base moieties (e.g., ) exhibit pronounced antimicrobial activity, likely due to metal chelation or membrane disruption . Compounds with dual carboxamide functionalities (e.g., ) are hypothesized to target multiple enzyme active sites, a strategy relevant in kinase inhibitor design .

Computational and Crystallographic Tools :

  • Structural analyses of these compounds often rely on tools like SHELX for crystallographic refinement () and ORTEP-3/WinGX for graphical representation (). These tools validate hydrogen-bonding patterns (e.g., ) critical for stability and activity .

Biological Activity

N-[(3-chloro-4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiophene core, which is known for its diverse biological activities. The presence of the chloro and fluorine substituents on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.

Antidepressant Activity

Research has indicated that derivatives of tetrahydrobenzothiophene exhibit antidepressant-like effects. A study synthesized various tetrahydrobenzothiophene derivatives and evaluated their activity in animal models. The findings suggested that modifications at the benzothiophene core could lead to significant antidepressant properties, likely through modulation of neurotransmitter systems such as serotonin and norepinephrine .

GABA Receptor Interaction

The compound may also interact with GABA receptors, which are critical in mediating inhibitory neurotransmission in the central nervous system. Compounds with similar structures have been shown to enhance GABAergic activity, potentially leading to anxiolytic effects. Studies have demonstrated that certain benzothiophene derivatives can act as positive allosteric modulators of GABA_A receptors, suggesting a mechanism for their anxiolytic and sedative properties .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may:

  • Modulate neurotransmitter systems (e.g., serotonin and norepinephrine pathways).
  • Interact with GABA_A receptors to enhance inhibitory signaling.
  • Influence neuroplasticity through the regulation of signaling pathways involved in mood regulation.

Case Studies

  • Animal Model Studies : In preclinical trials using rodent models, compounds similar to this compound demonstrated significant reductions in depressive-like behaviors when administered in varying doses. These studies highlighted the potential for developing new antidepressants based on this scaffold .
  • GABAergic Activity Assessment : A study assessing the binding affinity of related compounds at GABA_A receptors showed that certain modifications could enhance receptor binding and efficacy. This suggests that this compound might similarly affect GABA_A receptor activity .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
Compound AAntidepressantSerotonin reuptake inhibition
Compound BAnxiolyticPositive allosteric modulation of GABA_A
Compound CNeuroprotectiveAntioxidant properties

Q & A

Q. Methodology :

  • Synthesize derivatives with varied substituents (e.g., electron-withdrawing vs. donating groups).
  • Test in standardized antimicrobial (broth microdilution) or antiproliferative (MTT) assays .

Advanced Question: What computational approaches predict target binding and pharmacokinetics?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability (e.g., GROMACS) using crystal structures of MAPK1 .
  • ADMET Prediction : Tools like SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
  • QSAR Modeling : Develop regression models correlating substituent electronegativity with bioactivity .

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